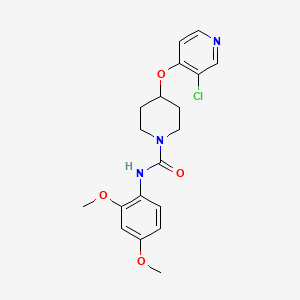

4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-chloropyridin-4-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4/c1-25-14-3-4-16(18(11-14)26-2)22-19(24)23-9-6-13(7-10-23)27-17-5-8-21-12-15(17)20/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBSMYBDCSIDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide , with the molecular formula and a molecular weight of approximately 391.85 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.85 g/mol |

| CAS Number | 2034557-80-5 |

| Solubility | Soluble |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. Notably, compounds with similar structural motifs have been shown to inhibit the BRAF(V600E) mutation and EGFR pathways, which are critical in various cancers .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds containing halogen substituents like chlorine have shown enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these derivatives with established chemotherapeutics like doxorubicin has resulted in a synergistic effect, suggesting potential for improved therapeutic strategies .

Neuroprotective Effects

Preliminary findings suggest that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve neuronal survival rates. This action may be linked to its ability to modulate signaling pathways associated with neuroinflammation .

Case Studies

- Anticancer Efficacy : A study involving the synthesis and evaluation of similar piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models. The combination therapies involving these compounds demonstrated a reduction in tumor size compared to controls .

- Neuroprotection : Another research effort focused on the neuroprotective effects of related compounds indicated that they could mitigate neuronal loss in models of Alzheimer's disease by reducing amyloid-beta toxicity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.

- Substitution Reactions : The introduction of the chloropyridine and dimethoxyphenyl groups is achieved via nucleophilic substitution methods.

- Final Coupling : The final carboxamide linkage is formed through coupling reactions with appropriate carboxylic acid derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine Carboxamides

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

a) Substituent Position and Halogen Effects

- Pyridinyloxy Position : The target compound’s 3-chloropyridin-4-yloxy group differs from analogs with 2-yloxy substitution (e.g., ). Positional isomerism may influence binding to target proteins due to altered spatial orientation or electronic effects.

- Halogen Variation: Bromine substitution in (vs.

b) Aryl Group Modifications

- Methoxy vs. Methyl/Thiophene : The 2,4-dimethoxyphenyl group in the target compound provides electron-rich aromaticity, contrasting with m-tolyl () or thiophen-2-ylmethyl (). Methoxy groups can improve solubility but may reduce metabolic stability due to demethylation pathways.

- Dimethoxy Position : The 3,4-dimethoxyphenyl analog in showed inhibitory activity against 8-oxo-GTPase, suggesting that methoxy positioning significantly impacts target engagement.

Q & A

Basic: How can researchers optimize the synthetic route for this compound to achieve high purity and yield?

Methodological Answer:

Synthesis optimization involves selecting solvent systems, reaction temperatures, and purification techniques. For example, using dichloromethane as a solvent with NaOH under controlled conditions can improve reaction efficiency, as demonstrated in analogous piperidine derivatives . Post-reaction purification via column chromatography or recrystallization ensures ≥98% purity (HPLC), critical for reproducible biological assays. Monitoring intermediates with LC-MS or NMR at each step helps identify byproducts and adjust stoichiometry .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

X-ray crystallography is the gold standard for unambiguous structural confirmation, as shown for related N-(4-chlorophenyl)piperidine carboxamides (e.g., COD entry 2230670, a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,4-phenyl).

- HRMS : Confirm molecular weight (e.g., C₁₉H₂₁ClN₂O₄ expected m/z 400.12).

- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Kinase Inhibition : Use fluorescence polarization assays to screen against Met kinase or Akt isoforms, referencing protocols from structurally similar inhibitors (e.g., AZD5363, IC₅₀ < 10 nM) .

- Receptor Binding : Competitive radioligand displacement (e.g., [³H]CP55940 for CB1 receptor antagonism) with Kᵢ determination via Schild analysis .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

SAR analysis should focus on:

- Piperidine Substitution : Introducing methyl or methoxy groups at C4 of piperidine (as in SR141716) enhances receptor binding via hydrophobic interactions .

- Aromatic Ring Modifications : Fluorine or chlorine at pyridine C3 (e.g., BMS-777607) improves kinase selectivity by reducing steric hindrance .

- Carboxamide Linkers : Replace with sulfonamide or urea groups to modulate solubility and bioavailability .

Advanced: What computational methods predict binding modes and affinity?

Methodological Answer:

- 3D-QSAR/CoMFA : Build models using protonated ligand conformers (e.g., SR141716’s Ts conformer) to map steric/electrostatic fields. Cross-validate with r² > 0.90 and q² > 0.50 .

- Molecular Docking : Use AutoDock Vina with CB1 receptor homology models (PDB: 5TGZ) to prioritize poses with hydrogen bonds to Ser383 or π-π stacking to Phe174 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Advanced: How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Conformational Analysis : Compare protonated vs. neutral ligand states (AM1 molecular orbital method) to explain discrepancies in receptor activation .

- Metabolite Screening : Use LC-MS/MS to identify off-target interactions with cytochrome P450 isoforms .

Advanced: What strategies improve synthetic scalability for analogs with complex substituents?

Methodological Answer:

- Protecting Groups : Use Boc for piperidine amines during multi-step syntheses to prevent side reactions .

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki for biphenyl derivatives) or enzymatic resolution for chiral centers .

- Flow Chemistry : Enhance yield of nitro-reduction steps (e.g., H₂/Pd-C in continuous flow reactors) .

Advanced: How can pharmacokinetic (PK) properties be optimized for in vivo studies?

Methodological Answer:

- LogD Optimization : Introduce polar groups (e.g., morpholine) to reduce LogD from ~3.5 to ~2.0, improving aqueous solubility .

- ProDrug Design : Mask carboxamide as methyl ester (e.g., AZD5363 prodrug) for enhanced oral bioavailability .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Advanced: What methods assess oxidative stability of the dimethoxyphenyl moiety?

Methodological Answer:

- Forced Degradation Studies : Expose to H₂O₂ (3% v/v, 40°C) and monitor degradation via UPLC-PDA. Identify quinone formation pathways .

- Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant capacity of methoxy groups .

- DFT Calculations : Compute H-atom abstraction energies (B3LYP/6-31G*) to predict vulnerable positions .

Advanced: How can researchers validate target selectivity against related kinases/receptors?

Methodological Answer:

- Kinome Profiling : Screen against a 468-kinase panel (DiscoverX) at 1 µM to identify off-target hits (e.g., ROCK inhibition) .

- CRISPR Knockout : Use HEK293T cells with CB1 or Akt1/2/3 KO to confirm on-target effects .

- Cryo-EM : Resolve ligand-bound receptor structures (e.g., Met kinase at 2.8 Å) to confirm binding pose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.